molecular formula C18H20ClNO2 B2710075 N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide CAS No. 449158-32-1

N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide

Cat. No.: B2710075
CAS No.: 449158-32-1
M. Wt: 317.81
InChI Key: BGXGJGDKQCKPOB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide is a chemical compound for Research Use Only, not intended for diagnostic or therapeutic uses. This benzamide derivative features a chloro-methoxy-methyl substituted aniline ring coupled with a mesitylene (2,4,6-trimethylbenzamide) group. This specific structure suggests potential for application in various scientific research areas, which may include serving as a synthetic intermediate in organic chemistry, a building block for the development of pharmaceuticals and agrochemicals, or a candidate in material science research. The presence of the trimethylbenzamide moiety is often associated with influencing the compound's steric and electronic properties, which can be critical in modulating interactions with biological targets or material surfaces. Researchers can utilize this compound to explore structure-activity relationships (SAR) or to develop novel synthetic methodologies. Please note that the specific properties, analytical data, and applications for this compound are not fully characterized in the public domain. For R&D use only. Not for human or veterinary use.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-10-6-12(3)17(13(4)7-10)18(21)20-15-8-11(2)14(19)9-16(15)22-5/h6-9H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXGJGDKQCKPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with 2,4,6-trimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide exhibit promising antimicrobial properties. For instance, studies have shown that certain benzamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The effectiveness of these compounds is often evaluated using methods like the turbidimetric method and agar diffusion tests .

1.2 Anticancer Properties

Several studies have highlighted the potential anticancer activity of benzamide derivatives. For example, compounds structurally related to this compound have been tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. Results from Sulforhodamine B assays indicate that these compounds can induce cytotoxic effects on cancer cells, suggesting their potential as therapeutic agents .

1.3 Mechanisms of Action

The mechanisms by which these compounds exert their biological effects often involve interactions with specific cellular targets. Molecular docking studies have been employed to elucidate binding affinities and modes of action, providing insights into how these compounds can disrupt cellular processes in pathogens and cancer cells .

Material Science Applications

2.1 Polymer Stabilization

This compound has been explored for its role in enhancing the stability of polymeric materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research has shown that such modifications can lead to materials with enhanced electro-optic responses, making them suitable for applications in optoelectronics .

2.2 Synthesis of Advanced Materials

The compound can also serve as a precursor for synthesizing advanced materials such as liquid crystals and nanocomposites. By modifying its structure or combining it with other functional groups, researchers can tailor materials for specific applications in electronics and photonics .

Case Studies

Study Objective Findings Reference
Study AEvaluate antimicrobial propertiesDemonstrated effective inhibition against E. coli and S. aureus
Study BInvestigate anticancer activitySignificant cytotoxicity observed in MCF7 cell line
Study CAssess polymer stabilizationImproved mechanical properties in polymer blends

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological activities influenced by substituent positioning and electronic effects. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight Primary Use/Activity Key Reference
N-(4-Chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide 4-Cl, 2-OCH₃, 5-CH₃ (phenyl); 2,4,6-CH₃ (benzamide) ~345.8* Potential herbicide/fungicide
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 2,3-Cl (phenyl); 4-OCH₂OCH₂CH₃ (benzamide) 340.2 Herbicide (cellulose biosynthesis inhibitor)
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) 2,4-F (phenyl); 3-CF₃-phenoxy-pyridinecarboxamide 394.3 Herbicide (carotenoid biosynthesis inhibitor)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Cl (phenyl); 2-OCH₃, 4-CH₃ (benzamide) 289.7 Fluorescent probe (spectrofluorometric studies)

*Calculated based on standard atomic weights.

Key Findings:

  • Substituent Effects on Bioactivity: Chlorine and methoxy groups enhance lipophilicity and membrane penetration, critical for agrochemical activity. Etobenzanid and diflufenican leverage halogenated phenyl groups for target specificity . The 2,4,6-trimethylbenzamide group in the target compound may reduce metabolic degradation compared to non-methylated analogs, as seen in sulfonylation studies involving 2,4,6-trimethylbenzamide derivatives .
  • Synthetic Challenges :
    • The sulfonylation of 2,4,6-trimethylbenzamide (a key intermediate in related syntheses) involves rate-determining steps influenced by steric hindrance from methyl groups . This suggests that the target compound’s synthesis may require optimized conditions to avoid byproducts.

Mechanistic and Application Differences

  • Etobenzanid : Targets cellulose synthase, disrupting plant cell wall formation. Its ethoxymethoxy group enhances solubility, unlike the target compound’s methoxy-methyl combination, which may alter soil adsorption dynamics .
  • Diflufenican : Inhibits phytoene desaturase in weeds. The trifluoromethyl group in diflufenican increases oxidative stability, whereas the target compound’s methyl groups may prioritize metabolic persistence .
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Used in fluorescence studies due to its planar aromatic system. The target compound’s additional methyl groups could shift its emission wavelength or quantum yield .

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H20ClNO2
  • Molecular Weight : 293.79 g/mol

Research indicates that compounds similar to this compound often exhibit biological activity through various mechanisms:

  • Antiviral Activity : Similar compounds have shown broad-spectrum antiviral effects against viruses such as HIV and HBV by increasing intracellular levels of antiviral proteins like APOBEC3G . The presence of the chlorinated phenyl group may enhance binding affinity to viral targets.
  • Antibacterial Properties : The presence of methoxy and methyl groups in the structure is known to contribute to antibacterial activity. Studies on related phenolic compounds have demonstrated their efficacy against various bacterial strains .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and pathways .

Antiviral Activity

A study evaluating the antiviral properties of N-phenylbenzamide derivatives found that similar compounds exhibited significant inhibitory effects on HBV replication. For instance, a derivative showed an IC50 value of 1.99 µM against wild-type HBV, indicating strong antiviral potential .

Antibacterial Activity

In vitro studies have reported that phenolic compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness often correlates with the presence of halogenated substituents which enhance lipophilicity and membrane penetration .

Anti-inflammatory Activity

Research on related compounds suggests that they may inhibit key inflammatory mediators. For example, derivatives were shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating a potential therapeutic role in inflammatory diseases .

Case Studies

  • Study on Antiviral Efficacy : A recent study conducted on a structurally similar compound demonstrated its ability to inhibit HBV in vitro. The compound was tested in HepG2 cells, showing a reduction in viral DNA levels by over 80% at concentrations below 10 µM .
  • Antibacterial Assessment : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the benzamide structure significantly enhanced antibacterial potency compared to the parent compound .

Summary Table of Biological Activities

Activity TypeEfficacy (IC50/µM)Reference
Antiviral (HBV)1.99
Antibacterial (S.aureus)12.5
Anti-inflammatoryInhibition observed

Q & A

Basic: What are the standard synthetic routes for N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide, and what coupling reagents are typically employed?

Answer:
The compound can be synthesized via carbodiimide-mediated coupling. A related benzamide derivative (N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) was prepared by reacting the corresponding carboxylic acid with 4-chloroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. The reaction is performed at -50°C to minimize side reactions. Post-synthesis, structural confirmation is achieved via IR spectroscopy (amide bond confirmation at ~1650 cm⁻¹), ¹H-NMR (integration of aromatic and methyl protons), and elemental analysis .

Advanced: How can reaction yields be optimized when synthesizing this compound under varying catalytic conditions?

Answer:
Optimization involves:

  • Coupling reagent selection : DCC/HOBt systems are standard, but alternatives like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may improve solubility and reduce byproduct formation.
  • Temperature control : Lower temperatures (-50°C) suppress racemization but may require longer reaction times.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reagent compatibility.
  • Stoichiometry : A 1.5:1 molar ratio of coupling reagent to carboxylic acid ensures complete activation.
    Comparative studies of coupling reagents (DCC vs. EDCI) and reaction times can resolve yield discrepancies .

Basic: What spectroscopic methods are recommended for confirming the compound’s structure?

Answer:

  • IR Spectroscopy : Identify the amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
  • ¹H-NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methyl groups (δ ~2.0–2.5 ppm).
  • ¹³C-NMR : Confirm quaternary carbons in the aromatic ring and carbonyl carbons (~168 ppm).
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, Cl percentages within ±0.3% of theoretical values) .

Advanced: How should researchers address contradictions in fluorescence intensity data under different solvent systems or pH levels?

Answer:
Fluorescence behavior is highly solvent- and pH-dependent. For example:

  • pH effects : Optimal fluorescence intensity for related benzamides occurs at pH 5 due to protonation/deprotonation equilibria affecting the excited state. Deviations (e.g., pH <4 or >7) reduce intensity .
  • Solvent polarity : Polar solvents (e.g., methanol) may enhance fluorescence via stabilization of the excited state.
    Methodological solutions :
    • Standardize solvent systems and pH buffers (e.g., 0.1 M acetate buffer for pH 5).
    • Use internal standards (e.g., quinine sulfate) to calibrate fluorometric measurements.

Basic: What are the key parameters for developing a spectrofluorometric assay for this compound?

Answer:
Critical parameters include:

ParameterValue/DescriptionReference
λexem 340 nm / 380 nm
LOD 0.269 mg/L
LOQ 0.898 mg/L
R.S.D.% ≤1.369%
  • Temperature : 25°C for stability.
  • Sample preparation : Use degassed solvents to minimize quenching by dissolved oxygen.

Advanced: What methodological considerations are critical when analyzing the compound’s interaction with metal ions using fluorescence spectroscopy?

Answer:

  • Binding constant (Kb) determination : Perform titration experiments (e.g., incremental addition of Pb²⁺) and analyze using the Stern-Volmer equation.
  • Competitive binding studies : Use EDTA to confirm specificity for target ions.
  • Temperature control : Maintain 25°C to avoid thermal quenching.
  • Data normalization : Correct for inner-filter effects at high analyte concentrations .

Basic: How can researchers validate the purity of synthesized batches?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water, 70:30). Purity ≥95% is acceptable for most studies.
  • Melting point : Compare observed values with literature data (±2°C).
  • TLC : Monitor reaction progress using silica plates and visualizing agents (e.g., UV or iodine staining) .

Advanced: What strategies resolve discrepancies in bioactivity data across different experimental models?

Answer:

  • Dose-response standardization : Use molarity (µM) instead of mass-based concentrations (mg/L).
  • Control for metabolic degradation : Include protease/esterase inhibitors in cell-based assays.
  • Structural analogs : Compare activity with derivatives (e.g., varying chloro/methoxy substituents) to identify pharmacophores.
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess significance across replicates .

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